4'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Overview
Description
4’-(Bromomethyl)-2-chloro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromomethyl group at the 4’ position and a chlorine atom at the 2 position on the biphenyl structure
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or organoboron reagents in synthetic chemistry applications.
Mode of Action
In the context of Suzuki-Miyaura coupling, the bromomethyl group in 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could potentially undergo oxidative addition with a palladium catalyst. This process involves the palladium catalyst donating electrons to form a new palladium-carbon bond . The resulting organopalladium complex can then undergo transmetalation with an organoboron reagent, transferring the organic group from boron to palladium .
Biochemical Pathways
Bromomethyl-substituted compounds have been reported to interact with dna through both alkylation and intercalation . Alkylation involves the transfer of an alkyl group to DNA bases, while intercalation refers to the insertion of planar molecules between DNA base pairs . These interactions can cause DNA damage and affect various biochemical pathways.
Result of Action
Bromomethyl compounds’ potential to alkylate and intercalate dna suggests that they could induce dna damage, potentially leading to mutations or cell death .
Action Environment
The action of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can depend on the reaction conditions, such as the temperature, solvent, and the presence of base . In biological systems, factors like pH and the presence of metabolic enzymes could affect the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl typically involves the bromination of 2-chloro-1,1’-biphenyl. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 4’ position.
Industrial Production Methods
For large-scale industrial production, the process can be optimized by controlling the reaction parameters such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process . Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4’-(Bromomethyl)-2-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products
Nucleophilic Substitution: Substituted biphenyl derivatives.
Suzuki-Miyaura Coupling: Biphenyl derivatives with new aryl or alkyl groups.
Oxidation: Biphenyl carboxylic acids or aldehydes.
Scientific Research Applications
4’-(Bromomethyl)-2-chloro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and liquid crystals with specific electronic properties.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceuticals and biologically active molecules
Comparison with Similar Compounds
Similar Compounds
4’-(Bromomethyl)-1,1’-biphenyl: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-1,1’-biphenyl: Lacks the bromomethyl group, limiting its use in substitution reactions.
4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl: Contains a fluorine atom instead of chlorine, which can alter its electronic properties and reactivity.
Uniqueness
4’-(Bromomethyl)-2-chloro-1,1’-biphenyl is unique due to the presence of both bromomethyl and chlorine substituents, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and material science applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKBAAKKXGEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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